molecular formula C16H20N2O4S B12306195 (2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid

(2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B12306195
M. Wt: 336.4 g/mol
InChI Key: DIADKULYCQXBOP-UHFFFAOYSA-N
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Description

(2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure that includes an indole ring, a formamido group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the formamido group and the methylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its indole ring is of particular interest due to its presence in many biologically active compounds.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The formamido and methylsulfanyl groups may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of an indole ring, formamido group, and methylsulfanyl group

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(5-methoxy-1-methylindole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H20N2O4S/c1-18-13-5-4-11(22-2)8-10(13)9-14(18)15(19)17-12(16(20)21)6-7-23-3/h4-5,8-9,12H,6-7H2,1-3H3,(H,17,19)(H,20,21)

InChI Key

DIADKULYCQXBOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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